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molecular formula C7H12N2S B008525 2-Thiazolamine, 4,5-diethyl- CAS No. 105955-86-0

2-Thiazolamine, 4,5-diethyl-

Cat. No. B008525
M. Wt: 156.25 g/mol
InChI Key: JYHVHVQRSULLBJ-UHFFFAOYSA-N
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Patent
US07973051B2

Procedure details

The above prepared 4-ethyl-5-ethynyl-thiazol-2-ylamine (0.255 g, 1.675 mmol) was dissolved in 8 mL of ethyl acetate and hydrogenated over 0.125 g of Pd on charcoal (10%) at atmospheric pressure and ambient temperature over night. Filtration over a pad of Ceite and evaporation off all solvents, followed by flash chromatography (SiO2, hexane/ethyl acetate=6/4), yielded 0.184 g of the title product as light yellow solid.
Name
4-ethyl-5-ethynyl-thiazol-2-ylamine
Quantity
0.255 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
0.125 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[N:4]=[C:5]([NH2:10])[S:6][C:7]=1[C:8]#[CH:9])[CH3:2]>C(OCC)(=O)C.[Pd]>[CH2:1]([C:3]1[N:4]=[C:5]([NH2:10])[S:6][C:7]=1[CH2:8][CH3:9])[CH3:2]

Inputs

Step One
Name
4-ethyl-5-ethynyl-thiazol-2-ylamine
Quantity
0.255 g
Type
reactant
Smiles
C(C)C=1N=C(SC1C#C)N
Step Two
Name
Quantity
8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0.125 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
over a pad of Ceite and evaporation off all solvents

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1N=C(SC1CC)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.184 g
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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